D-Fructopiranose Hydrochloride

Catalog No.
S1798295
CAS No.
32785-90-3
M.F
C₁₂H₁₉ClO₅
M. Wt
278.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Fructopiranose Hydrochloride

CAS Number

32785-90-3

Product Name

D-Fructopiranose Hydrochloride

Molecular Formula

C₁₂H₁₉ClO₅

Molecular Weight

278.73

Synonyms

β-D-Fructopyranose deriv. 5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran; 1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Potential applications based on fructose properties:

Fructose, the parent molecule of DFH, plays a vital role in cellular metabolism. Its ability to participate in various biochemical pathways makes it a potential target for research in areas like:

  • Fructose metabolism and diabetes: Understanding how fructose is processed by the body could be crucial in developing new strategies for managing diabetes ()
  • Fructose and liver health: Fructose consumption has been linked to non-alcoholic fatty liver disease. Research into DFH could offer insights into fructose's impact on liver health ()

DFH as an impurity in Topiramate research:

Topiramate is a medication used to treat epilepsy and migraines. DFH can be present as an impurity during Topiramate synthesis. Research on Topiramate often involves methods to separate and identify these impurities, including DFH. This research can contribute to:

  • Quality control of Topiramate: Developing accurate methods for detecting and quantifying DFH helps ensure the purity and consistency of Topiramate medications.
  • Understanding Topiramate's mechanism of action: Studying how DFH interacts with the body might offer clues about how Topiramate exerts its therapeutic effects.

D-Fructopiranose hydrochloride is a derivative of D-fructose, a naturally occurring ketohexose sugar commonly found in fruits, honey, and root vegetables. Structurally, D-fructopiranose is characterized by its six-membered ring form (pyranose) and is known for its sweet taste. The compound has the chemical formula C₆H₁₂O₆ and is often used in various biochemical applications due to its unique properties and biological activities.

D-fructopiranose hydrochloride likely doesn't have a specific mechanism of action in most research applications. It serves more as a source of fructose molecules with specific properties, such as being in the pyranose form or having a charged group for potential interaction studies.

  • D-fructopiranose hydrochloride is likely not a major safety concern. However, as with any laboratory chemical, proper handling procedures should be followed to avoid dust inhalation and contact with skin and eyes.
  • Hydrochloric acid used in its synthesis is corrosive and can cause irritation or burns. Standard safety protocols for handling acids should be applied [].
Typical of monosaccharides:

  • Acetylation: D-fructopiranose reacts with acetic anhydride or acetic chloride in the presence of anhydrous zinc chloride to form penta-acetyl fructose, a process that introduces acetyl groups to the hydroxyl functionalities .
  • Glycosylation: The compound can participate in glycosidic bond formation, where the hemiacetal reacts with alcohols to form glycosides. This reaction involves the loss of water and can yield both alpha and beta anomers .
  • Oxidation: D-fructopiranose can be oxidized under basic conditions to produce D-glucose through keto-enol tautomerism, demonstrating its ability to act as a reducing sugar despite being a ketose .

D-Fructopiranose hydrochloride can be synthesized through various methods:

  • Direct Hydrochlorination: D-fructose can be treated with hydrochloric acid to yield D-fructopiranose hydrochloride directly. This method involves simple acid-base reactions under controlled conditions.
  • Glycosylation Reactions: Using glycosylation techniques involving activated sugars and alcohols can also produce derivatives like D-fructopiranose hydrochloride. The Koenigs–Knorr reaction is a notable method for synthesizing glycosides from monosaccharides .

D-Fructopiranose hydrochloride finds applications in various fields:

  • Food Industry: It serves as a sweetening agent due to its high sweetness index and low caloric content compared to sucrose.
  • Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including its role in drug formulations and as a stabilizing agent for active pharmaceutical ingredients .
  • Biochemical Research: It is used in laboratory settings for studying carbohydrate metabolism and enzyme interactions.

Research on D-fructopiranose hydrochloride has highlighted several key interactions:

  • Enzyme Interactions: Studies have shown that it interacts with various enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and gluconeogenesis .
  • Drug Interactions: There are indications that D-fructopiranose may affect the pharmacokinetics of certain drugs by altering absorption rates or metabolic pathways, necessitating further investigation into its safety profile when used alongside other medications .

D-Fructopiranose hydrochloride shares similarities with other monosaccharides but has unique characteristics that distinguish it:

CompoundStructure TypeSweetness LevelKey Characteristics
D-GlucoseAldohexoseLower than fructosePrimary energy source for cells
D-GalactoseAldohexoseLess sweetComponent of lactose
D-MannoseAldohexoseLess sweetInvolved in glycoprotein synthesis
L-FructoseKetohexoseSimilarExists mainly in furanose form

D-Fructopiranose hydrochloride is unique due to its specific pyranose form and higher sweetness level compared to other sugars, making it particularly valuable in food applications and metabolic studies.

The development of halogenated carbohydrate derivatives traces its origins to the pioneering work of the late nineteenth and early twentieth centuries, when glycosyl halides first emerged as crucial intermediates in synthetic carbohydrate chemistry. The foundational Koenigs-Knorr reaction, independently reported by Koenigs and Knorr in 1901 and Fischer and Armstrong in the same year, established the fundamental principles for utilizing glycosyl chlorides and bromides as glycosyl donors in the presence of silver carbonate or silver oxide. This breakthrough methodology demonstrated that glycosyl halides could serve as effective building blocks for constructing complex oligosaccharides, setting the stage for subsequent developments in halogenated sugar chemistry.

The evolution of glycosyl halide chemistry gained momentum through the systematic investigations of Emil Fischer and his contemporaries, who elucidated the stereochemical relationships among glucose, fructose, and mannose between 1884 and 1894. Fischer's comprehensive studies on sugar stereochemistry provided the theoretical foundation necessary for understanding the structural complexities that would later characterize modified fructopyranose derivatives. The historical trajectory of carbohydrate chemistry reveals a progressive sophistication in synthetic methodologies, moving from simple glycosidic bond formation to the development of complex protected intermediates like D-fructopyranose hydrochloride.

The modern synthesis of chlorinated fructopyranose derivatives reflects advances in protecting group chemistry and selective functionalization techniques. Traditional methods for preparing glycosyl halides involved harsh conditions, including treatment with acetyl bromide in acetic acid or hydrogen bromide in acetic acid. However, contemporary approaches have evolved to incorporate milder, more selective conditions that preserve sensitive functional groups while enabling precise structural modifications. The development of D-fructopyranose hydrochloride exemplifies this evolution, combining traditional halogenation strategies with modern protecting group methodologies to create stable, manipulable synthetic intermediates.

Nomenclature and Structural Classification

D-Fructopyranose hydrochloride exhibits a complex nomenclature system that reflects its multiple structural modifications and classification within carbohydrate chemistry. The compound's systematic name, 1-chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, precisely describes each structural element through International Union of Pure and Applied Chemistry conventions. The nomenclature begins with the base sugar designation "D-fructopyranose," indicating the six-membered ring form of D-fructose with the characteristic β-anomeric configuration. The "1-chloro-1-deoxy" designation specifies the substitution of a chlorine atom at the first carbon position, replacing the original hydroxyl group.

The structural classification of this compound encompasses multiple chemical categories, positioning it simultaneously as a halogenated carbohydrate, a protected sugar derivative, and a synthetic intermediate. The presence of the chlorine atom classifies it among glycosyl halides, a group of compounds renowned for their utility as glycosyl donors in synthetic reactions. The isopropylidene protecting groups, spanning positions 2,3 and 4,5, categorize it among acetalized sugars, where the protective acetals maintain the sugar's structural integrity while enabling selective reactions at unprotected positions.

The molecular architecture reveals the compound's membership in the broader class of ketohexose derivatives, maintaining the fundamental six-carbon framework characteristic of fructose while incorporating significant structural modifications. The preservation of the β-D-fructopyranose core structure ensures retention of the parent compound's stereochemical properties, while the strategic placement of protecting groups and halogen substitution creates a synthetically versatile intermediate. This structural classification system provides a comprehensive framework for understanding the compound's chemical behavior and potential applications in synthetic transformations.

Relationship to β-D-Fructopyranose Family

The structural relationship between D-fructopyranose hydrochloride and the broader β-D-fructopyranose family illustrates the systematic modifications possible within fructose chemistry while maintaining core stereochemical features. β-D-Fructopyranose, the parent compound, exists as a six-membered hemiketal ring with the molecular formula C₆H₁₂O₆ and represents the predominant form of fructose in crystalline state and aqueous solution. The fundamental structure exhibits characteristic hydroxyl groups at positions 1, 3, 4, and 5, with the anomeric center at carbon-2 displaying β-configuration, meaning the hydroxyl group projects upward from the ring plane.

The transformation from β-D-fructopyranose to D-fructopyranose hydrochloride involves several key structural modifications that preserve the essential stereochemical framework while introducing functional versatility. The chlorine substitution at position 1 replaces the primary hydroxyl group, converting the terminal carbon from a nucleophilic center to an electrophilic position suitable for further synthetic manipulations. This modification fundamentally alters the compound's reactivity profile while maintaining the intact stereochemistry at positions 2, 3, 4, and 5.

The introduction of isopropylidene protecting groups across positions 2,3 and 4,5 creates a bis-acetonide structure that serves multiple synthetic purposes within the β-D-fructopyranose family. These protecting groups form cyclic acetals that temporarily mask the hydroxyl functionalities, preventing unwanted side reactions during synthetic sequences while maintaining the overall ring conformation. The strategic placement of these protections preserves the fundamental β-D-fructopyranose scaffold while enabling selective chemistry at the modified position 1. This protective strategy represents a sophisticated approach to carbohydrate synthesis, allowing complex transformations while preserving stereochemical integrity.

Comparative analysis within the β-D-fructopyranose family reveals that D-fructopyranose hydrochloride occupies a unique position as a highly functionalized derivative that balances synthetic utility with structural stability. While related compounds such as simple chloro-deoxy fructose derivatives lack the protective framework necessary for complex synthetic sequences, D-fructopyranose hydrochloride provides both the electrophilic character required for glycosylation reactions and the protective elements necessary for maintaining molecular integrity during multi-step synthesis protocols.

Significance in Synthetic Carbohydrate Chemistry

The synthetic significance of D-fructopyranose hydrochloride within modern carbohydrate chemistry stems from its dual role as both a reactive glycosyl donor and a strategically protected intermediate suitable for complex synthetic transformations. The presence of the chlorine leaving group at position 1 enables activation under mild conditions, particularly through silver salt-mediated protocols that have proven highly effective for glycosyl halide chemistry. Recent developments in cooperative catalysis have demonstrated that glycosyl chlorides can be activated using combinations of silver oxide and Lewis acid catalysts, achieving rapid glycosylation reactions with excellent yields and stereoselectivity.

The compound's protected nature addresses one of the fundamental challenges in carbohydrate synthesis: the need to control reactivity while maintaining synthetic flexibility. The bis-isopropylidene protection strategy employed in D-fructopyranose hydrochloride provides acid-stable protection for the hydroxyl groups at positions 2,3 and 4,5, while leaving position 1 available for synthetic manipulation. This selective protection approach enables the construction of complex oligosaccharides through iterative glycosylation cycles, where each coupling reaction can proceed without interference from unprotected hydroxyl groups.

Modern synthetic applications of D-fructopyranose hydrochloride extend beyond simple glycosidic bond formation to encompass the preparation of biomedically relevant targets and natural product analogs. The compound serves as a valuable building block for synthesizing fructose-containing oligosaccharides, including those found in bioactive natural products and pharmaceutical intermediates. The strategic combination of halogen reactivity and orthogonal protection makes it particularly suitable for convergent synthetic strategies, where multiple protected fragments are assembled in a controlled sequence to generate complex molecular architectures.

Structural FeatureChemical SignificanceSynthetic Application
1-Chloro substitutionElectrophilic activation siteGlycosyl donor functionality
β-D-ConfigurationStereochemical controlPredictable anomeric selectivity
2,3-Isopropylidene protectionAcid-stable hydroxyl maskingSelective reaction control
4,5-Isopropylidene protectionOrthogonal protection strategyMulti-step synthesis compatibility
Pyranose ring systemConformational stabilityReliable stereochemical outcomes

The mechanistic understanding of D-fructopyranose hydrochloride reactivity has been enhanced through recent studies on glycosyl halide activation mechanisms. Silver oxide-mediated activation proceeds through initial coordination of the silver cation with the chloride leaving group, followed by nucleophilic attack from the glycosyl acceptor. The addition of catalytic Lewis acids, such as trimethylsilyl trifluoromethanesulfonate, dramatically accelerates these reactions by facilitating the initial activation step and stabilizing the resulting oxocarbenium ion intermediate. These mechanistic insights have led to the development of more efficient synthetic protocols that minimize reaction times while maximizing product yields.

The broader implications of D-fructopyranose hydrochloride in synthetic carbohydrate chemistry extend to its role as a model compound for understanding structure-reactivity relationships in protected glycosyl donors. Comparative studies with related benzylated and benzoylated glycosyl halides have revealed that the electronic and steric properties of protecting groups significantly influence reaction rates and selectivity. These findings have contributed to the development of general principles for designing optimal glycosyl donors, where the choice of protecting groups can be tailored to achieve specific synthetic objectives.

Molecular Formula and Structural Features

D-Fructopyranose exhibits the molecular formula C₆H₁₂O₆ with a molecular weight of 180.16 grams per mole [1] [2]. The compound crystallizes as beta-D-fructopyranose, which is the dominant structural isoform in crystalline fructose preparations [1]. The molecular structure features a six-membered pyranose ring system formed through the cyclization of the open-chain fructose molecule [9].

PropertyValueReference
Molecular FormulaC₆H₁₂O₆ [1] [2]
Molecular Weight180.16 g/mol [1] [2]
Defined Stereocenters4/4 [1]
Ring SystemSix-membered pyranose [9]
Charge0 (neutral form) [1]

The structural framework consists of a tetrahydropyran ring with hydroxymethyl and hydroxyl substituents positioned at specific carbon atoms [1]. The InChI representation demonstrates the three-dimensional arrangement: InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 [1]. The SMILES notation further confirms the stereochemical configuration: OC[C@@]1(O)OCC@@HC@@H[C@@H]1O [1].

Stereochemical Configuration and Anomeric Properties

The stereochemical configuration of D-fructopyranose involves critical anomeric properties that define its structural behavior [9] [10]. Beta-D-fructopyranose represents the thermodynamically preferred anomer, with the anomeric hydroxyl group positioned in the equatorial orientation [6]. This configuration results from the addition of the hydroxyl group at carbon-6 to the ketone carbon at position-2, forming the hemiketal linkage characteristic of fructopyranose structures [9] [10].

In aqueous solution, D-fructopyranose undergoes mutarotation, a dynamic equilibrium process involving interconversion between different ring forms [9] [32]. The equilibrium composition at 25°C consists of approximately 70% beta-fructopyranose, 23% beta-fructofuranose, 2.7% alpha-pyranose, 6.2% alpha-furanose, and less than 0.5% open-chain form [10] [32]. This distribution reflects the relative stability of the various conformational isomers.

AnomerPercentage at Equilibrium (25°C)Configuration
Beta-fructopyranose70%Equatorial anomeric OH [10]
Beta-fructofuranose23%Five-membered ring [10]
Alpha-pyranose2.7%Axial anomeric OH [10]
Alpha-furanose6.2%Five-membered ring [10]
Open-chain<0.5%Acyclic ketone [10]

The stereochemical designation follows the D-configuration convention, with the absolute configuration at carbon-5 determining the D or L classification [9]. The specific rotation values demonstrate the optical activity: beta-D-fructopyranose exhibits a specific rotation of approximately -92.25° when measured at standard conditions [23].

Isopropylidene Protecting Groups

Isopropylidene protecting groups represent a fundamental strategy in carbohydrate chemistry for selective protection of vicinal hydroxyl groups in D-fructopyranose derivatives [15] [16]. The formation of 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose demonstrates the utility of these protecting groups in synthetic applications [17] [18].

The di-isopropylidene derivative exhibits the molecular formula C₁₂H₂₀O₆ with a molecular weight of 260.28 grams per mole [7] [18]. This protected form features two five-membered cyclic acetal rings formed through the condensation of acetone with the hydroxyl groups at positions 2,3 and 4,5 [16] [17]. The reaction proceeds under acidic conditions, typically employing zinc chloride or ionic liquid catalysts in the presence of acetone [19].

PropertyUnprotected D-FructopyranoseDi-O-isopropylidene Derivative
Molecular FormulaC₆H₁₂O₆C₁₂H₂₀O₆
Molecular Weight180.16 g/mol260.28 g/mol
Melting Point103°C94-95°C
Free Hydroxyl Groups51

The protecting group strategy enables regioselective reactions at the remaining free hydroxyl group [15] [16]. The thermodynamic stability of the 2,3:4,5-di-O-isopropylidene isomer contrasts with the kinetically controlled 1,2:4,5-di-O-isopropylidene form, which can be selectively obtained under specific reaction conditions [19]. The selective removal of individual isopropylidene groups allows for controlled deprotection strategies in multi-step synthetic sequences [16].

Chloro-Substitution Pattern

Chloro-substitution in D-fructopyranose derivatives involves the replacement of hydroxyl groups with chlorine atoms, creating compounds such as 1-chloro-1-deoxy-alpha-D-fructopyranose [14]. This derivative exhibits the molecular formula C₆H₁₁ClO₅ with a molecular weight of 198.60 grams per mole [14]. The chloro-substitution typically occurs at the primary carbon position, resulting in the formation of chlorodeoxy derivatives.

The structural modification through chloro-substitution alters the electronic properties and reactivity patterns of the molecule [12]. The electronegativity of chlorine introduces electron-withdrawing effects that influence the reactivity of adjacent functional groups [12]. In the context of 2'-chloroethyl beta-D-fructopyranoside derivatives, the chloro-substituent serves as a reactive site for nucleophilic substitution reactions [12].

CompoundMolecular FormulaSubstitution PatternMolecular Weight
D-FructopyranoseC₆H₁₂O₆No substitution180.16 g/mol
1-Chloro-1-deoxy derivativeC₆H₁₁ClO₅Chlorine at C-1198.60 g/mol
2'-Chloroethyl glycosideVariableChlorine in aglyconVariable

The chloro-substitution pattern influences the stereochemical preferences and conformational behavior of the molecule [12] [14]. The replacement of the hydroxymethyl group with a chloromethyl group affects the hydrogen bonding patterns and crystal packing arrangements [14]. These structural modifications have implications for the physical properties, including melting point, solubility, and stability characteristics.

Crystal Structure Analysis

Crystal structure analysis of D-fructopyranose and its derivatives reveals detailed three-dimensional arrangements and intermolecular interactions [6] [13]. Beta-D-fructopyranose crystallizes in specific space groups with defined unit cell parameters that govern the solid-state organization [6]. The crystal structure data indicates orthorhombic crystal systems for certain polymorphic forms [13].

The crystallographic analysis of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose provides detailed structural information [13]. This derivative crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters: a = 12.388 Å, b = 13.307 Å, c = 8.660 Å, and Z = 4 [13]. The crystal structure reveals a ³S₀ conformation for the six-membered pyranose ring, constrained by the presence of two fused five-membered isopropylidene rings [13].

Crystallographic ParameterValueSpace Group
a-axis12.388 ÅP2₁2₁2₁
b-axis13.307 ÅP2₁2₁2₁
c-axis8.660 ÅP2₁2₁2₁
Volume1427.4 ųP2₁2₁2₁
Z value4P2₁2₁2₁

The intermolecular hydrogen bonding patterns play crucial roles in determining the crystal packing arrangements [6] [13]. Each molecule typically participates in multiple hydrogen bonds with neighboring molecules, creating three-dimensional networks that stabilize the crystal structure [21]. The hydroxyl groups act as both hydrogen bond donors and acceptors, forming complex hydrogen bonding motifs that influence the physical properties of the crystalline material [6].

D-Fructopiranose Hydrochloride exists as a solid crystalline compound under standard laboratory conditions [1] [2]. The compound presents as a white to off-white crystalline powder, sharing similar visual characteristics with its parent β-D-fructopyranose molecule [3] [4]. This physical appearance is consistent across various commercial preparations and synthetic batches, indicating reproducible crystal structure formation during synthesis and purification processes.

The crystalline nature of D-Fructopiranose Hydrochloride is attributable to its molecular structure, which maintains the six-membered pyranose ring system while incorporating additional functional groups that influence intermolecular interactions [2] [5]. The solid-state properties contribute significantly to its handling characteristics and storage requirements in pharmaceutical and research applications.

Solubility Profile

The solubility characteristics of D-Fructopiranose Hydrochloride differ markedly from its parent compound due to structural modifications. While β-D-fructopyranose demonstrates exceptional water solubility at approximately 4000 grams per liter at 25°C [6] [4], specific solubility data for D-Fructopiranose Hydrochloride requires further investigation under controlled conditions.

The presence of the chloromethyl substituent and isopropylidene protecting groups in the D-Fructopiranose Hydrochloride structure significantly alters its polarity profile compared to unmodified fructose [1]. These structural modifications are expected to reduce water solubility while potentially enhancing solubility in organic solvents, though comprehensive solubility studies across various solvent systems remain to be documented.

For comparative reference, β-D-fructopyranose exhibits the following solubility characteristics [6] [7]:

  • Water: Freely soluble (~4000 g/L at 25°C)
  • Ethanol: Slightly soluble (1 gram dissolves in 15 mL)
  • Methanol: Soluble (1 gram dissolves in 14 mL)
  • Acetone: Slightly soluble in cold, freely soluble when heated

Thermal Properties

Melting Point and Thermal Decomposition

The thermal behavior of D-Fructopiranose Hydrochloride represents a critical aspect of its stability profile. While specific melting point data for this compound is not extensively documented, thermal analysis of related fructopyranose derivatives provides valuable insights into expected behavior patterns.

β-D-Fructopyranose exhibits a documented melting point of 103-103.2°C [3] [8], though recent research has revealed that this apparent "melting" actually represents the onset of thermal decomposition rather than true thermodynamic melting [9] [10]. Advanced rapid-scanning differential scanning calorimetry studies have determined that the true thermodynamic melting temperature of fructose occurs at 135.83°C when thermal decomposition is suppressed through extremely rapid heating rates [10].

Boiling Point Predictions

Computational modeling predicts that D-Fructopiranose Hydrochloride possesses a boiling point of 324.3 ± 37.0°C [1], significantly higher than the estimated boiling point of β-D-fructopyranose at 232.96°C [3] [11]. This elevated boiling point reflects the increased molecular complexity and intermolecular interactions resulting from the structural modifications present in the hydrochloride derivative.

Density and Physical Constants

D-Fructopiranose Hydrochloride exhibits a predicted density of 1.190 ± 0.06 g/cm³ [1], which is notably lower than the density of β-D-fructopyranose at 1.600 g/cm³ [3] [11]. This density reduction can be attributed to the bulkier molecular structure and different crystal packing arrangements resulting from the incorporation of isopropylidene protecting groups and chloromethyl substituents.

The parent compound β-D-fructopyranose displays the following physical constants for comparison [3] [11] [12]:

  • Density: 1.600 g/cm³
  • Refractive Index: 1.6170 (estimated)
  • pKa: 11.52 ± 0.70 (predicted)

Stability Characteristics

Thermal Stability

The thermal stability of D-Fructopiranose Hydrochloride follows patterns observed in related sugar derivatives, with decomposition likely beginning at temperatures below apparent melting points. Research on sugar thermal stability demonstrates that decomposition processes typically initiate through complex pathways involving dehydration and bond cleavage [9] [13] [14].

Studies on fructose thermal behavior reveal that decomposition begins immediately at 130°C, causing approximately 10% loss of crystalline structure within 4 hours [13]. Similar patterns are expected for D-Fructopiranose Hydrochloride, though the presence of protecting groups may provide some stabilization against initial degradation pathways.

Chemical Stability

The chemical stability of D-Fructopiranose Hydrochloride is influenced by several structural factors:

pH Sensitivity: Sugar derivatives generally demonstrate pH-dependent stability, with acidic conditions often accelerating degradation through acid-catalyzed hydrolysis mechanisms [15] [16]. The compound is expected to be most stable under neutral to slightly basic conditions.

Moisture Sensitivity: Like most sugar derivatives, D-Fructopiranose Hydrochloride likely exhibits sensitivity to moisture, which can promote hydrolysis of protecting groups and structural rearrangements [17] [18].

Light Stability: Research indicates that fructose can act as a photosensitizer under ultraviolet light exposure, generating reactive oxygen species including hydrogen peroxide and singlet oxygen [19] [20]. D-Fructopiranose Hydrochloride may exhibit similar photosensitivity, requiring protection from light during storage and handling.

Comparison with Parent Compound β-D-Fructopyranose

The structural modifications in D-Fructopiranose Hydrochloride result in significant property differences compared to β-D-fructopyranose:

Propertyβ-D-FructopyranoseD-Fructopiranose Hydrochloride
Molecular FormulaC₆H₁₂O₆ [3] [21]C₁₂H₁₉ClO₅ [1] [2]
Molecular Weight180.16 g/mol [3] [21]278.73 g/mol [1] [2]
Physical StateWhite crystalline solid [3] [4]White to off-white crystalline powder [1]
Melting Point103-103.2°C [3] [8]Not specified (likely similar onset)
Boiling Point232.96°C (estimated) [3] [11]324.3 ± 37.0°C (predicted) [1]
Density1.600 g/cm³ [3] [11]1.190 ± 0.06 g/cm³ [1]
Water Solubility~4000 g/L (highly soluble) [6] [4]Reduced (due to protecting groups)
Chemical StructureSimple pyranose ring [22]Protected pyranose with chloromethyl group [1] [2]

The enhanced molecular complexity of D-Fructopiranose Hydrochloride, evidenced by its increased molecular weight (278.73 vs 180.16 g/mol) and modified functional groups, fundamentally alters its physicochemical behavior [1] [2]. These modifications result in reduced water solubility, altered thermal properties, and potentially different stability profiles compared to the parent fructopyranose molecule.

The chloromethyl substituent and isopropylidene protecting groups present in D-Fructopiranose Hydrochloride serve specific synthetic purposes while simultaneously modifying the compound's physical and chemical properties [1]. These structural features contribute to its utility as a synthetic intermediate while requiring specialized handling and storage protocols to maintain compound integrity.

Dates

Last modified: 08-15-2023

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